TD139 - 1450824-22-2

TD139

Catalog Number: EVT-283871
CAS Number: 1450824-22-2
Molecular Formula: C28H30F2N6O8S
Molecular Weight: 648.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TD139 is a synthetic, small-molecule inhibitor specifically designed to target Gal-3 [, ]. Gal-3, a β-galactoside-binding lectin, plays crucial roles in various biological processes, including cell adhesion, proliferation, differentiation, apoptosis, and inflammation []. Due to its involvement in numerous pathological conditions, including fibrosis, cancer, and inflammatory diseases, Gal-3 has emerged as a promising therapeutic target [, , ]. TD139 exhibits high affinity for human Gal-3, but its affinity is lower towards mouse and rat homologs [, ].

Synthesis Analysis

TD139 synthesis can be achieved through various methods, with one efficient approach employing a Payne rearrangement/azidation reaction cascade []. This strategy starts with readily available levoglucosan and proceeds through the formation of a key intermediate, 3-azido-galactopyranose. Subsequent steps, including modifications and coupling reactions, lead to the formation of TD139. Another method utilizes ortho-2,2-dimethoxycarbonylcyclopropylbenzyl (CCPB) thioglycoside donors activated by Sc(OTf)3 catalyst []. This strain-release glycosylation method allows for efficient synthesis of TD139 and other complex glycans.

Molecular Structure Analysis

TD139 is a thiodigalactoside derivative comprising two galactose units linked by a thioether bond [, ]. One of the galactose units is further modified with a 4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl group at the 3-position. This specific modification is crucial for the high affinity and selectivity of TD139 toward Gal-3 []. Detailed structural information about TD139 bound to Gal-3 has been obtained through X-ray crystallography [, , , ]. These structures provide valuable insights into the molecular interactions responsible for the inhibitory activity of TD139. They reveal that the fluorophenyl moiety of TD139 fits snugly within a hydrophobic pocket in the Gal-3 binding site, contributing significantly to the binding affinity [].

Chemical Reactions Analysis

TD139 primarily interacts with Gal-3 through non-covalent interactions, including hydrogen bonding and hydrophobic interactions []. The two galactose units of TD139 form hydrogen bonds with specific amino acid residues in the carbohydrate-binding site of Gal-3 [, ]. The fluorophenyl moiety engages in hydrophobic interactions with a hydrophobic pocket in the binding site, further enhancing the binding affinity [].

Mechanism of Action

TD139 exerts its biological effects by competitively binding to the carbohydrate-recognition domain (CRD) of Gal-3, thereby preventing Gal-3 from interacting with its natural ligands [, , , ]. The interaction of Gal-3 with its ligands, typically glycoproteins and glycolipids containing β-galactoside residues, mediates a wide range of cellular processes. By blocking this interaction, TD139 effectively inhibits Gal-3-mediated cellular functions [, ].

Applications
  • Idiopathic Pulmonary Fibrosis (IPF): TD139 has shown promising antifibrotic effects in preclinical models of IPF. In a bleomycin-induced lung fibrosis model, intratracheal administration of TD139 significantly reduced collagen accumulation and attenuated established fibrosis []. It effectively inhibited TGF-β-induced β-catenin activation in vitro and in vivo, suggesting its potential to target key profibrotic pathways []. In a phase 1/2a clinical trial, inhaled TD139 was safe and well-tolerated in healthy subjects and IPF patients, demonstrating target engagement and a reduction in plasma biomarkers associated with IPF progression [, ]. A larger, ongoing phase IIb clinical trial is currently investigating the efficacy and safety of TD139 in IPF patients [].

  • Acute Lung Injury (ALI): Preclinical studies suggest a protective role for TD139 in ALI models. In a lipopolysaccharide (LPS)-induced ALI model, GB0139 administration reduced inflammation severity, neutrophil recruitment, and levels of pro-inflammatory cytokines [, ].

  • COVID-19 Pneumonitis: TD139 has been investigated as a potential treatment option for COVID-19-associated lung inflammation. In a phase 2a clinical trial involving hospitalized patients with COVID-19 pneumonitis, inhaled TD139 was safe, well-tolerated, and demonstrated target engagement [, ]. Additionally, it led to a decrease in inflammatory biomarkers and a reduction in oxygen requirements, suggesting potential therapeutic benefits [].

  • Cancer: Research indicates that TD139 may have anticancer properties. In thyroid cancer cells, TD139 demonstrated dose-dependent inhibition of cell viability, clonogenicity, migration, and invasion, while also inducing apoptosis []. In a meningioma mouse model, combining TD139 with transcranial direct current stimulation (tDCS) resulted in tumor growth suppression and enhanced immune response, highlighting a potential for combinatorial therapy [, , , ].

  • Other Applications: TD139 has been explored in various other contexts, including epilepsy, concanavalin A-induced hepatitis, and protection of pancreatic islet cells from cytokine-induced apoptosis. In a rat model of epilepsy, TD139 administration reduced seizure severity, hippocampal damage, and neuroinflammation []. It also attenuated liver injury and modulated immune responses in a mouse model of concanavalin A-induced hepatitis []. Furthermore, in vitro studies demonstrated a protective effect of TD139 on pancreatic islet cells, suggesting its potential in diabetes research [].

GB0139

  • Compound Description: GB0139 is a potent thiodigalactoside galectin-3 inhibitor. Similar to TD139, it exhibits anti-inflammatory and anti-fibrotic properties. GB0139 is being investigated for its therapeutic potential in various conditions, including idiopathic pulmonary fibrosis (IPF) and COVID-19 pneumonitis. [, , , , ]
  • Relevance: GB0139 is structurally related to TD139 and shares its mechanism of action as a galectin-3 inhibitor. Both compounds are being explored for their therapeutic potential in fibrotic diseases. [, , , , ]

GB1107

  • Compound Description: GB1107 is a galectin-3 inhibitor that has shown efficacy in suppressing anoikis resistance and invasive capacity in thyroid cancer cells. [] It is also being investigated as a potential therapeutic agent for other diseases. [, ]
  • Relevance: GB1107, like TD139, is a galectin-3 inhibitor but with a potentially different structure, as suggested by its distinct pharmacokinetic profile. [] Both compounds have demonstrated therapeutic potential in various disease models. [, , ]

GB1211

  • Compound Description: GB1211 represents a novel series of disubstituted monogalactoside compounds exhibiting high affinity for galectin-3 and demonstrating oral bioavailability. [] Preclinical studies have shown its potential in reducing profibrotic gene expression and mitigating liver and lung fibrosis in mouse models. []
  • Relevance: Although structurally different from the thiodigalactoside TD139, GB1211 shares the same target, galectin-3, and showcases promising antifibrotic effects. [] This highlights the possibility of diverse chemical scaffolds effectively inhibiting galectin-3.

β-lactose

  • Compound Description: β-lactose is a disaccharide sugar naturally found in milk. It acts as a competitive inhibitor of galectin-3 by binding to its carbohydrate recognition domain. [, ]
  • Relevance: β-lactose, similar to TD139, can inhibit galectin-3 activity, although it is a significantly weaker inhibitor. [, ] This difference in potency highlights the importance of structural modifications, such as those present in TD139, for enhancing galectin-3 inhibition.

Thiodigalactoside (TDG)

  • Compound Description: TDG is a disaccharide known to inhibit galectin-3 by binding to its carbohydrate recognition domain. [, ] It has been used in research to study the biological roles of galectin-3. [, ]
  • Relevance: TDG, like TD139, is a disaccharide that targets galectin-3. [, ] The development of TD139 likely stemmed from modifications to the TDG scaffold to improve its potency and pharmacological properties.

N-acetyllactosamine

  • Compound Description: N-acetyllactosamine is a disaccharide and a naturally occurring substrate for galectin-3. []
  • Relevance: As a natural ligand for galectin-3, N-acetyllactosamine provides a structural basis for developing inhibitors like TD139. [] Modifications to the N-acetyllactosamine core, such as those found in TD139, are crucial for achieving therapeutic levels of galectin-3 inhibition.

Modified Citrus Pectin

  • Compound Description: Modified citrus pectin is a complex carbohydrate derived from citrus fruit peels. It exhibits anti-cancer and anti-inflammatory properties and has been investigated for its potential in various diseases. []
  • Relevance: Modified citrus pectin, similar to TD139, is a galectin-3 inhibitor but with a different chemical structure and potentially distinct pharmacological properties. [] This suggests that different classes of molecules can target galectin-3, offering diverse therapeutic avenues.

Arglabin

  • Compound Description: Arglabin is a sesquiterpene lactone with known anti-inflammatory and anti-tumor properties. It has shown efficacy in various disease models, including cancer and inflammatory diseases. []
  • Relevance: Although structurally different from TD139, Arglabin shares a similar therapeutic target - inflammation. [] This highlights the potential of targeting inflammatory pathways, a key aspect of galectin-3 activity, using different pharmacological approaches.

Properties

CAS Number

1450824-22-2

Product Name

3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside

IUPAC Name

(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-2-[(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol

Molecular Formula

C28H30F2N6O8S

Molecular Weight

648.6 g/mol

InChI

InChI=1S/C28H30F2N6O8S/c29-15-5-1-3-13(7-15)17-9-35(33-31-17)21-23(39)19(11-37)43-27(25(21)41)45-28-26(42)22(24(40)20(12-38)44-28)36-10-18(32-34-36)14-4-2-6-16(30)8-14/h1-10,19-28,37-42H,11-12H2/t19-,20-,21+,22+,23+,24+,25-,26-,27+,28+/m1/s1

InChI Key

YGIDGBAHDZEYMT-MQFIMZJJSA-N

SMILES

C1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O

Solubility

Soluble in DMSO

Synonyms

TD-139; TD139; TD 139

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)S[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.